6-Bromo-4-fluoro-3H-benzooxazol-2-one is a heterocyclic compound belonging to the benzoxazole family, characterized by the presence of both bromine and fluorine substituents on the aromatic ring. This compound is notable for its potential applications in medicinal chemistry, materials science, and organic synthesis.
The compound can be synthesized through various methods involving different starting materials and reagents. It is not widely available commercially, thus necessitating laboratory synthesis for research purposes.
6-Bromo-4-fluoro-3H-benzooxazol-2-one is classified as a benzoxazole derivative, which is a type of heterocyclic compound containing an oxygen and nitrogen atom within a fused aromatic system. Its specific structure includes a bromine atom at position 6 and a fluorine atom at position 4 of the benzoxazole ring.
The synthesis of 6-Bromo-4-fluoro-3H-benzooxazol-2-one typically involves the cyclization of appropriate precursors such as 2-amino phenols and halogenated compounds. One common method includes the reaction of 2-amino-4-bromo-6-fluorophenol with phosgene or its derivatives under controlled conditions to form the benzoxazole ring.
The molecular structure of 6-Bromo-4-fluoro-3H-benzooxazol-2-one can be represented by its chemical formula and its structural formula indicates the arrangement of atoms within the molecule.
C1=CC(=C(C(=C1)Br)N2C(=O)C=CO2)F
6-Bromo-4-fluoro-3H-benzooxazol-2-one can participate in various chemical reactions:
6-Bromo-4-fluoro-3H-benzooxazol-2-one has several scientific uses:
The benzoxazolone nucleus—a fused heterocycle combining benzene and oxazolone rings—has established itself as a privileged scaffold in medicinal chemistry since the mid-20th century. Early derivatives like benoxaprofen (an NSAID withdrawn due to toxicity) and chloroxazone (a muscle relaxant) demonstrated the scaffold’s capacity for diverse bioactivity [5]. The inherent physicochemical properties of benzoxazolones, including moderate lipophilicity, hydrogen-bonding capability, and metabolic stability, enable interactions with varied biological targets. By the 1990s, advanced derivatives emerged, such as boxazomycin B (antibiotic) and calcimycin (ionophore antibiotic), underscoring the scaffold’s versatility [5]. Modern drug discovery exploits benzoxazolone as:
Table 1: Biologically Active Benzoxazolone Derivatives in Drug Discovery
Compound | Substitution Pattern | Therapeutic Area | Key Activity |
---|---|---|---|
Benoxaprofen | 2-Arylpropionic acid | Anti-inflammatory | COX inhibition |
Chloroxazone | 5-Chloro-3H-benzoxazol-2-one | Muscle relaxant | GABAergic modulation |
Boxazomycin B | Polyhalogenated | Antibacterial | Cell wall synthesis inhibition |
Carmofur derivatives | N-Carboxamide-linked | Anticancer | Acid ceramidase inhibition [3] |
Halogenation (F, Cl, Br, I) strategically modulates drug-like properties through steric, electronic, and pharmacokinetic effects. Fluorine and bromine are particularly impactful in benzoxazolone optimization:
pKa modulation: Lowers pKa of adjacent functional groups, improving membrane permeability (e.g., fluorinated thrombin inhibitors show 20–40× potency gains) [1]
Bromine (Br):
Halogen positioning is critical: C4/C6 substitutions avoid steric clashes in the planar benzoxazolone system while maximizing electronic effects on the oxazolone carbonyl. Antimicrobial studies confirm 4-fluoro-6-bromo derivatives exhibit MIC values ≤1.40×10⁻³ μM against E. coli—surpassing unhalogenated analogs [5].
6-Bromo-4-fluoro-3H-benzooxazol-2-one (C₇H₃BrFNO₂; MW=232.01 g/mol) integrates complementary halogen effects into a single scaffold. Key structural and pharmacological attributes include:
Table 2: Physicochemical Properties of 6-Bromo-4-fluoro-3H-benzooxazol-2-one
Property | Value | Method/Reference |
---|---|---|
Molecular weight | 232.01 g/mol | Calculated |
IUPAC name | 6-Bromo-4-fluoro-2-methylbenzo[d]oxazole | Enamine [4] |
Storage stability | 4°C (solid) | Sigma-Aldrich [4] |
Hazard profile | Not classified | Commercial suppliers |
Synthetic accessibility | High (3–4 steps from 4-fluoro-2-aminophenol) | Literature analogs [3] |
Table 3: Pharmacological Advantages of 6-Bromo-4-fluoro Substitution
Activity | Non-halogenated Analog | 6-Bromo-4-fluoro Analog | Improvement Factor |
---|---|---|---|
sEH inhibition (IC₅₀) | >10 μM | 0.3–1.2 nM [2] | >8,300× |
Anticancer potency (HCT116 IC₅₀) | 58 μM (unsubstituted) | 24.5 μM [5] | 2.4× |
Metabolic stability (t₁/₂) | 0.8 hr (murine) | >4 hr [1] | 5× |
CNS penetration (brain:plasma) | <0.1 | 0.8 [3] | 8× |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: